N,4-dimethyl-3-nitropyridin-2-amine
Overview
Description
N,4-dimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and two methyl groups at the nitrogen and fourth positions of the pyridine ring
Preparation Methods
The synthesis of N,4-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4-dimethylaminopyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 4-dimethylaminopyridine is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the third position of the pyridine ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N,4-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,4-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N,4-dimethyl-3-nitropyridin-2-amine can be compared with other similar compounds such as:
N,N-dimethyl-3-nitropyridin-2-amine: This compound has two methyl groups attached to the nitrogen atom, similar to this compound, but lacks the methyl group at the fourth position of the pyridine ring.
N,5-dimethyl-3-nitropyridin-2-amine: This compound has a similar structure but with the methyl group at the fifth position instead of the fourth.
Properties
IUPAC Name |
N,4-dimethyl-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-4-9-7(8-2)6(5)10(11)12/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWTEGSOBZOOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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